4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE can be synthesized from Neoandrographolide, another diterpenoid found in Andrographis paniculata. The synthesis involves specific reaction conditions, including the use of solvents like DMSO and heating to 60°C .
Industrial Production Methods
The industrial production of 19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE typically involves extraction from Andrographis paniculata. The plant material is processed to isolate the compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE can lead to the formation of various oxidized derivatives .
Scientific Research Applications
19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE involves the modulation of various molecular targets and pathways. It exhibits anti-inflammatory effects by downregulating the p38 MAPK signaling pathway in macrophages . Additionally, it shows protective effects against hepatotoxicity by modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Neoandrographolide: Another diterpenoid from Andrographis paniculata with similar biological activities.
Andrographolide: Known for its anti-inflammatory and anti-cancer properties.
14-Deoxyandrographolide: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE is unique due to its specific hydroxyl and lactone functional groups, which contribute to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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